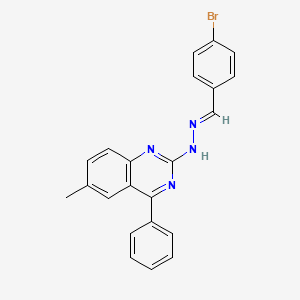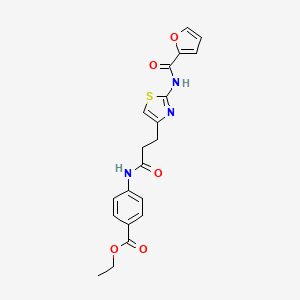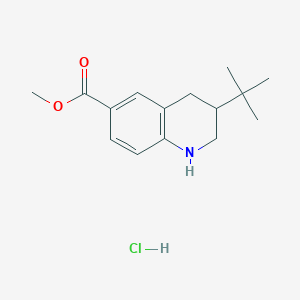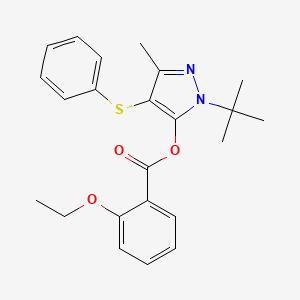
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline, also known as BBMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBMQ is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline is not fully understood, but it is believed to involve the formation of a complex between this compound and the metal ion. This complexation leads to a change in the electronic structure of this compound, resulting in the emission of fluorescence. The exact nature of this complexation is still under investigation, but it is thought to involve the coordination of the metal ion with the nitrogen atoms in the hydrazine and quinazoline moieties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties, this compound has been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline is its strong fluorescence in the presence of metal ions, making it a useful tool for detecting and quantifying these ions in complex biological samples. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline. One promising area of research is the development of this compound-based fluorescent probes for the detection of metal ions in living cells and tissues. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of this compound, and its potential use in the treatment of related diseases. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of new applications for this promising compound.
Synthesemethoden
The synthesis of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate, followed by the addition of 6-methyl-4-phenylquinazoline. The reaction is carried out under reflux in the presence of a catalyst such as acetic acid or ammonium acetate. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-6-methyl-4-phenylquinazoline has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound exhibits strong fluorescence in the presence of metal ions such as copper, iron, and zinc, making it a useful tool for detecting and quantifying these ions in complex biological samples.
Eigenschaften
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4/c1-15-7-12-20-19(13-15)21(17-5-3-2-4-6-17)26-22(25-20)27-24-14-16-8-10-18(23)11-9-16/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIIADJFVJBBRN-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dimethyl 2-[(bromoacetyl)amino]terephthalate](/img/structure/B2899478.png)






![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899490.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2899491.png)


![1-[3-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2899498.png)

![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2899500.png)
